(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol (6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol
Brand Name: Vulcanchem
CAS No.: 114624-39-4
VCID: VC20809923
InChI: InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1
SMILES: CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol

(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol

CAS No.: 114624-39-4

Cat. No.: VC20809923

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol - 114624-39-4

Specification

CAS No. 114624-39-4
Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
IUPAC Name (6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol
Standard InChI InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1
Standard InChI Key XAYRLUBHJAOWEN-ZIAGYGMSSA-N
Isomeric SMILES CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C
SMILES CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C
Canonical SMILES CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator